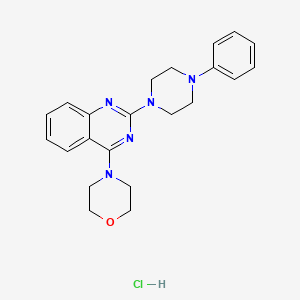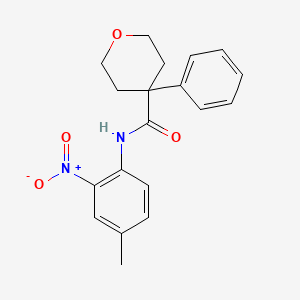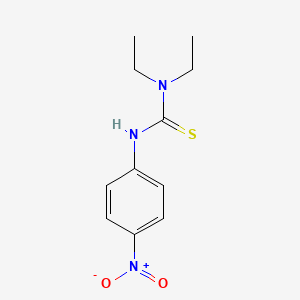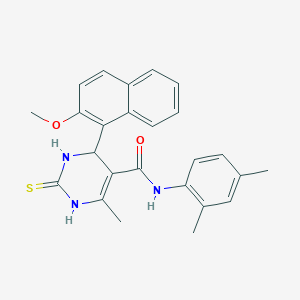
4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride
Descripción general
Descripción
4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride, also known as MPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPQ is a quinazoline derivative that has been synthesized through a multistep process.
Mecanismo De Acción
The mechanism of action of 4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling pathways that regulate cell growth and division. This compound has also been found to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). The inhibition of phosphodiesterase can lead to an increase in cAMP levels, which can have various physiological effects, including vasodilation and inhibition of platelet aggregation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, neuroprotection, vasodilation, and inhibition of platelet aggregation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has been found to have vasodilatory effects and can lower blood pressure in animal models of hypertension. This compound has also been shown to inhibit platelet aggregation, which can reduce the risk of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has been found to have vasodilatory effects and can lower blood pressure in animal models of hypertension. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. This compound has been found to have hepatotoxic effects and can cause liver damage in animal models. In addition, this compound has been shown to have cardiotoxic effects and can cause heart damage in animal models.
Direcciones Futuras
There are several future directions for 4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride research, including the development of more potent and selective inhibitors of tyrosine kinase and phosphodiesterase. In addition, further studies are needed to determine the optimal dosage and administration of this compound in various disease models. The potential use of this compound in combination with other drugs or therapies should also be explored. Finally, more studies are needed to determine the long-term effects of this compound on various physiological systems and to assess its safety and efficacy in human clinical trials.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, neurological disorders, and cardiovascular diseases. This compound has been found to have various biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, neuroprotection, vasodilation, and inhibition of platelet aggregation. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research, including the development of more potent and selective inhibitors of tyrosine kinase and phosphodiesterase, the optimal dosage and administration of this compound in various disease models, and the use of this compound in combination with other drugs or therapies.
Aplicaciones Científicas De Investigación
4-(4-morpholinyl)-2-(4-phenyl-1-piperazinyl)quinazoline hydrochloride has been extensively studied for its potential applications in various fields, including cancer research, neurological disorders, and cardiovascular diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have vasodilatory effects and can lower blood pressure in animal models of hypertension.
Propiedades
IUPAC Name |
4-[2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O.ClH/c1-2-6-18(7-3-1)25-10-12-27(13-11-25)22-23-20-9-5-4-8-19(20)21(24-22)26-14-16-28-17-15-26;/h1-9H,10-17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPXDWQIRQPCQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4C(=N3)N5CCOCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962537.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B3962545.png)
![2-amino-4-[2-(ethylthio)-3-thienyl]-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3962558.png)



![N-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B3962585.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3962592.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B3962608.png)
![N-[2,4-dimethyl-5-(1-piperidinylsulfonyl)phenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B3962609.png)
![2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3962621.png)
![4-({2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzamide](/img/structure/B3962624.png)
![8-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3962631.png)
![2-[(3-methylbutyl)thio]-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3962634.png)